molecular formula C7H11NO B1365178 4-Azaspiro[2.5]octan-5-one CAS No. 546114-04-9

4-Azaspiro[2.5]octan-5-one

Cat. No. B1365178
M. Wt: 125.17 g/mol
InChI Key: CPONDIRBUHQHSM-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octan-5-one is a chemical compound with the molecular formula C7H11NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Azaspiro[2.5]octan-5-one is represented by the InChI code 1S/C7H11NO/c9-6-2-1-3-7(8-6)4-5-7/h1-5H2,(H,8,9) . The molecular weight of this compound is 125.17 .


Physical And Chemical Properties Analysis

4-Azaspiro[2.5]octan-5-one is a solid at room temperature . It should be stored in a dry, well-ventilated place .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “4-Azaspiro[2.5]octan-5-one” is used in chemical synthesis . It’s a compound with the molecular formula C7H11NO and a molecular weight of 125.17 .
    • Method of Application : The specific methods of application or experimental procedures for this compound in chemical synthesis are not provided in the source .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the source .
  • Polymer Science and Nanotechnology

    • Application : Compounds like “4-Azaspiro[2.5]octan-5-one” have the ability to engage in hydrogen bonding and other non-covalent interactions, which allows for the formation of complex structures. These structures have potential applications in nanotechnology and polymer science.
    • Method of Application : The specific methods of application or experimental procedures for this compound in polymer science and nanotechnology are not provided in the source.
    • Results or Outcomes : The outcomes of using this compound in polymer science and nanotechnology are not specified in the source.
  • Bulk Custom Synthesis
    • Application : “4-Azaspiro[2.5]octan-5-one” is used in bulk custom synthesis . This involves the large-scale production of the compound for various applications .
    • Method of Application : The specific methods of application or experimental procedures for this compound in bulk custom synthesis are not provided in the source .
    • Results or Outcomes : The outcomes of using this compound in bulk custom synthesis are not specified in the source .
  • Impurities in Bulk Manufacturing
    • Application : “4-Azaspiro[2.5]octan-5-one” can be present as impurities in bulk manufacturing . This involves the large-scale production of various compounds .
    • Method of Application : The specific methods of application or experimental procedures for this compound in bulk manufacturing are not provided in the source .
    • Results or Outcomes : The outcomes of using this compound in bulk manufacturing are not specified in the source .

Safety And Hazards

4-Azaspiro[2.5]octan-5-one is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

4-azaspiro[2.5]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-2-1-3-7(8-6)4-5-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPONDIRBUHQHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470224
Record name 4-azaspiro[2.5]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azaspiro[2.5]octan-5-one

CAS RN

546114-04-9
Record name 4-azaspiro[2.5]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azaspiro[2.5]octan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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